1-(5-Fluoropyridin-2-yl)ethanone
Overview
Description
“1-(5-Fluoropyridin-2-yl)ethanone” is a chemical compound with the CAS number 915720-54-6 . It has a molecular weight of 139.13 . The IUPAC name for this compound is 1-(5-fluoro-2-pyridinyl)ethanone . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6FNO/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm³ . Its boiling point is 193.1±20.0 °C at 760 mmHg . The vapour pressure is 0.5±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.9±3.0 kJ/mol . The flash point is 70.6±21.8 °C . The index of refraction is 1.492 . The molar refractivity is 34.4±0.3 cm³ . It has 2 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .Scientific Research Applications
Synthesis and Characterization
- Spectroscopic Characterization and Cytotoxic Studies : A related compound, 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone, was synthesized and characterized using spectroscopic methods, with an emphasis on its cytotoxicity and potential biological applications (Govindhan et al., 2017).
Antimicrobial and Cytotoxic Effects
- Cytotoxic Effects Against Cancer Cell Lines : New derivatives of a similar compound, 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether, were synthesized and shown to have cytotoxic effects against various cancer cell lines (Alagöz et al., 2021).
- Antimicrobial Activity : Synthesis of 3-{2-[(1-Aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles from 1-(5-fluoro-2-hydroxyphenyl)ethanone demonstrated in vitro antimicrobial activity against bacterial and fungal organisms (Kumar et al., 2019).
Molecular Docking and Pharmacokinetics
- Molecular Docking Studies for Anti-Neoplastic Agents : The compound 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone was studied for its inhibitory activity against TPII, suggesting potential as an anti-neoplastic agent (Mary et al., 2015).
Material Science and Chemistry
- Synthesis of Fluorescent Dyes : A study on the synthesis of a twisted π-conjugated molecule involving anthracene fluorophores for regulating solid-state fluorescence indicates potential applications in material science (Dong et al., 2012).
Pharmaceutical Development
- Synthesis in Pharmaceutical Compounds : The compound was involved in the synthesis process of Voriconazole, a broad-spectrum triazole antifungal agent (Butters et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
1-(5-fluoropyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPHPRHMHNAYBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733262 | |
Record name | 1-(5-Fluoropyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915720-54-6 | |
Record name | 1-(5-Fluoropyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-fluoropyridin-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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